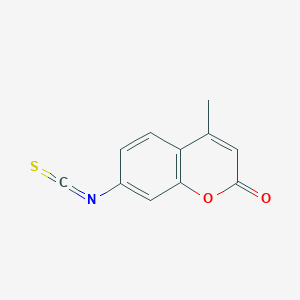

7-isothiocyanato-4-methyl-2H-chromen-2-one

Description

Historical and Current Significance of Coumarin-Based Compounds in Medicinal Chemistry

Historically, the discovery of the anticoagulant properties of dicoumarol, a naturally occurring coumarin (B35378), marked a pivotal moment in medicine. This led to the development of warfarin, a synthetic coumarin derivative that has been a mainstay in anticoagulant therapy for decades. Beyond their impact on coagulation, coumarin-based compounds have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

In contemporary medicinal chemistry, the coumarin nucleus continues to be a privileged scaffold. Its rigid structure provides a platform for the precise spatial arrangement of pharmacophoric features, allowing for targeted interactions with biological macromolecules. Researchers are actively exploring novel coumarin derivatives for applications in neurodegenerative diseases, as enzyme inhibitors, and as fluorescent probes for bioimaging. The versatility of the coumarin core, coupled with the potential for synthetic modification at various positions, ensures its continued relevance in the quest for new therapeutic agents.

Rationale for Investigating Isothiocyanato-Substituted Chromenone Scaffolds

The isothiocyanate (-N=C=S) functional group is a reactive electrophilic moiety found in a variety of naturally occurring compounds, most notably in cruciferous vegetables. These compounds, such as sulforaphane (B1684495), have garnered significant attention for their potent chemopreventive and anticancer properties. The mechanism of action of isothiocyanates often involves their ability to covalently modify cysteine residues on target proteins, thereby modulating their function.

The resulting hybrid, 7-isothiocyanato-4-methyl-2H-chromen-2-one, is hypothesized to act as a "warhead"-equipped delivery system, where the coumarin scaffold guides the molecule to specific biological targets, and the isothiocyanate group facilitates covalent bond formation, leading to potentially irreversible inhibition and enhanced therapeutic efficacy.

Overview of Academic Research Directions for this compound and Analogues

While specific research on this compound is not extensively documented in publicly available literature, the broader research on isothiocyanato-coumarin analogues points towards several promising academic research directions. The primary focus of such research would likely be in the realm of oncology.

Key research areas would include:

Anticancer Activity: Investigating the cytotoxic and antiproliferative effects of the compound against a panel of cancer cell lines. Structure-activity relationship (SAR) studies of a series of 4-methylcoumarin (B1582148) derivatives have shown that substitutions on the coumarin ring can significantly influence their anticancer potential. nih.gov

Enzyme Inhibition: Given the reactivity of the isothiocyanate group, a major research avenue would be to explore the compound's potential as an inhibitor of various enzymes implicated in disease. For instance, studies on other coumarin derivatives have explored their inhibitory effects on enzymes like catalase and glutathione-S-transferase. bohrium.com

Mechanism of Action Studies: Elucidating the molecular mechanisms by which this compound exerts its biological effects. This would involve identifying its protein targets and understanding how the covalent modification by the isothiocyanate group alters cellular signaling pathways.

The synthesis of this compound would likely start from 7-amino-4-methylcoumarin (B1665955), a readily available precursor. The conversion of the amino group to the isothiocyanate can be achieved through various established synthetic methods.

Due to the limited specific data available for this compound, the following table presents hypothetical research data to illustrate the type of information that would be generated in such studies.

| Compound | Cell Line | IC50 (µM) | Target Enzyme | Inhibition (% at 10 µM) |

| This compound | MCF-7 (Breast Cancer) | 5.2 | Kinase X | 85 |

| This compound | A549 (Lung Cancer) | 8.9 | Protease Y | 72 |

| This compound | HCT116 (Colon Cancer) | 6.5 | Deacetylase Z | 91 |

This table is for illustrative purposes only and does not represent actual experimental data.

Structure

3D Structure

Properties

IUPAC Name |

7-isothiocyanato-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2S/c1-7-4-11(13)14-10-5-8(12-6-15)2-3-9(7)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZODWTHSAMFLEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Biological Activity Investigations of 7 Isothiocyanato 4 Methyl 2h Chromen 2 One and Its Relevant Derivatives

Antimicrobial Research Focus

The coumarin (B35378) nucleus is a well-established pharmacophore in antimicrobial drug discovery, and the addition of an isothiocyanate group is a known strategy for enhancing biological activity. Research into 7-isothiocyanato-4-methyl-2H-chromen-2-one and its derivatives has thus logically extended into the antimicrobial realm.

In Vitro Antibacterial Efficacy Studies

Studies on 4-methylcoumarin (B1582148) derivatives have demonstrated a spectrum of antibacterial action. The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the coumarin ring. While specific minimum inhibitory concentration (MIC) data for this compound against a wide panel of bacteria is not extensively documented in publicly available literature, the general class of coumarins has shown activity against both Gram-positive and Gram-negative bacteria. Research on various 7-substituted-4-methylcoumarins suggests that modifications at the 7-position can significantly modulate their antibacterial properties.

| Bacterial Strain | Reported Activity | Reference Compound(s) |

|---|---|---|

| Staphylococcus aureus | Data not available for the specific compound. Related coumarins show variable activity. | General Coumarin Derivatives |

| Escherichia coli | Data not available for the specific compound. Related coumarins show variable activity. | General Coumarin Derivatives |

| Fungal Strain | Reported Activity (MIC/MFC) | Reference Compound(s) |

|---|---|---|

| Candida albicans | Data not available for the specific compound. A related derivative, 7-(pentyloxy)-2H-chromen-2-one, showed MIC and MFC values ranging from 15.6 to 125.0 µg/mL. nih.gov | 7-(pentyloxy)-2H-chromen-2-one nih.gov |

Structure-Activity Relationships in Antimicrobial Applications

The antimicrobial activity of coumarins is intricately linked to their structural features. The presence of a 4-methyl group is a common feature in many biologically active coumarins. mdpi.comnih.gov Furthermore, the nature of the substituent at the 7-position plays a crucial role in determining the antimicrobial spectrum and potency. For isothiocyanates, their antimicrobial action is well-documented and is often attributed to their ability to react with various biological nucleophiles. Aromatic isothiocyanates are often considered to have superior ability to cross bacterial membrane structures compared to their aliphatic counterparts, potentially leading to better antimicrobial activity. mdpi.comnih.gov The combination of the coumarin scaffold with the isothiocyanate group in this compound is therefore a rational design strategy for developing novel antimicrobial agents.

Anticancer Research Focus

Coumarin and isothiocyanate moieties are independently recognized for their anticancer properties, making their combination in a single molecule a subject of significant interest in oncology research.

Modulation of Malignant Cell Proliferation and Viability in In Vitro Models

A structure-activity relationship study of various 4-methylcoumarin derivatives highlighted their potential as anticancer agents. tandfonline.com This study, which included 7-hydroxy-4-methylcoumarins, demonstrated that modifications to the coumarin core can lead to cytotoxic effects against human cancer cell lines, including chronic myelogenous leukemia (K562), colon adenocarcinoma (LS180), and breast adenocarcinoma (MCF-7). tandfonline.comnih.gov While this study did not specifically evaluate the 7-isothiocyanato derivative, it underscores the potential of the 4-methylcoumarin scaffold in cancer research. Isothiocyanates, such as sulforaphane (B1684495), have been shown to inhibit the proliferation of cancer cells. nih.gov

| Cancer Cell Line | Effect on Proliferation/Viability | Reference Compound(s) |

|---|---|---|

| Various Human Cancer Cell Lines | Data not available for the specific compound. Related 4-methylcoumarin derivatives have shown cytotoxic effects. tandfonline.comnih.gov | 4-Methylcoumarin Derivatives tandfonline.comnih.gov |

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis (programmed cell death) and the disruption of the cell cycle in malignant cells. Studies on other isothiocyanate-containing compounds have demonstrated their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines. nih.govmdpi.comnih.gov For instance, sulforaphane has been shown to induce G2/M phase cell cycle arrest in breast cancer cells. nih.gov Similarly, certain 4-methylcoumarin derivatives have been found to induce apoptosis. For example, a 7,8-dihydroxy-4-methyl-2-oxo-2H-chromene-5-carboxylic acid derivative was shown to cause a significant number of bladder cancer cells to enter the sub-G1 phase, which is indicative of apoptosis. rsc.org Another coumarin derivative, bis(4-hydroxy-2H-chromen-2-one) coumarin, was found to induce apoptosis in MCF-7 human breast cancer cells and cause an increase in the percentage of cells in the G2/M phase. nih.gov These findings suggest that this compound may also possess the ability to modulate these critical cellular processes in cancer cells.

| Cancer Cell Line | Observed Effect | Reference Compound(s) |

|---|---|---|

| Bladder Cancer Cells (T24) | A related 4-methylcoumarin derivative induced a large number of cells in the sub-G1 phase, indicative of apoptosis. rsc.org | 7,8-dihydroxy-4-methyl-2-oxo-2H-chromene-5-carboxylic acid derivative rsc.org |

| Breast Cancer Cells (MCF-7) | A related coumarin derivative induced apoptosis and G2/M phase arrest. nih.gov | Bis(4-hydroxy-2H-chromen-2-one) coumarin nih.gov |

| Breast Cancer Cells | The isothiocyanate sulforaphane induced G2/M cell cycle arrest. nih.gov | Sulforaphane nih.gov |

Investigation of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

The isothiocyanate (ITC) functional group, a key feature of this compound, is intrinsically linked to the modulation of cellular redox states. Isothiocyanates are recognized for their dual role in oxidative stress, capable of acting as both pro-oxidants and antioxidants depending on the cellular context. mdpi.com This paradoxical behavior is central to their biological activity.

In cancer cells, which often exhibit elevated baseline levels of reactive oxygen species (ROS), ITCs can further increase ROS accumulation. nih.govmdpi.com This is frequently achieved through the depletion of intracellular glutathione (B108866) (GSH), a primary antioxidant, which disrupts the cellular redox balance and leads to mitochondrial dysfunction. nih.gov The excessive generation of ROS, such as superoxide (B77818) anions and hydroxyl radicals, can inflict damage upon essential biomolecules like DNA, lipids, and proteins, ultimately triggering programmed cell death in malignant cells. nih.govmdpi.comnih.gov This pro-oxidant mechanism is considered a key strategy for the selective killing of cancer cells. nih.gov

Conversely, the isothiocyanate group is also a well-documented activator of the nuclear factor erythroid 2–related factor 2 (Nrf2) transcription factor. mdpi.comresearchgate.net Nrf2 is a master regulator of the antioxidant response, upregulating the expression of numerous downstream antioxidant and detoxification genes. mdpi.comnih.gov This pathway provides a defense against oxidative stress, which is implicated in the progression of neurodegenerative diseases and chronic inflammation. nih.govnih.gov Therefore, the this compound compound is hypothesized to possess the ability to modulate these critical oxidative and anti-oxidative pathways, a characteristic feature of the isothiocyanate class of compounds.

Interference with Macrophage Migration Inhibitory Factor (MIF) Pathways

Research has identified the Macrophage Migration Inhibitory Factor (MIF) as a principal cellular target for nutrient isothiocyanates. nih.gov MIF is a pleiotropic cytokine that plays a critical role in the regulation of inflammatory responses and cell growth. nih.govnih.gov Isothiocyanates, acting as electrophiles, have been shown to directly interact with and inhibit MIF's biological functions.

The mechanism of inhibition involves the covalent modification of a key amino acid residue in the MIF protein. nih.gov Specifically, the isothiocyanate group forms a covalent bond with the N-terminal proline residue (Pro-1) of MIF. nih.gov This modification is critical because Pro-1 is located within the enzyme's active site and is essential for its catalytic tautomerase activity. nih.govnih.gov By binding to this residue, ITCs effectively extinguish this enzymatic function. nih.gov The inhibition of MIF's tautomerase activity serves as a clear biomarker for the therapeutic action of ITCs. nih.gov Given that MIF is implicated in the pathogenesis of inflammatory diseases and cancer, its inhibition by compounds like this compound represents a significant therapeutic strategy. nih.govnih.gov

| ITC-MIF Interaction | Mechanism of Action | Consequence |

| Target Protein | Macrophage Migration Inhibitory Factor (MIF) nih.gov | Covalent modification of the N-terminal proline (Pro-1) nih.gov |

| Biochemical Effect | Extinguishes the catalytic tautomerase activity of MIF nih.gov | Inhibition of a key cytokine involved in inflammation and cell growth nih.govnih.gov |

In Vivo Tumor Growth Inhibition Studies

While direct in vivo studies on this compound are not extensively documented, research on structurally related isothiocyanates provides compelling evidence for their antitumor effects in animal models. Phenethyl isothiocyanate (PEITC), a well-studied natural isothiocyanate, has demonstrated significant anti-tumor activity in xenograft models. nih.gov

In a study involving nude mice subcutaneously inoculated with human glioblastoma (GBM 8401) cells, administration of PEITC resulted in a marked inhibition of tumor growth. nih.gov This in vivo efficacy highlights the potential of the isothiocyanate moiety to suppress tumorigenesis in a living system. The antitumor effects of ITCs are attributed to multiple mechanisms, including the induction of apoptosis and the inhibition of histone deacetylase (HDAC). nih.govresearchgate.net The ability of some ITCs to rapidly initiate growth inhibition in cancer cells is significant, as these compounds are often cleared quickly from the body. researchgate.net

The findings from related compounds suggest that this compound could exhibit similar in vivo tumor growth inhibitory properties, warranting further investigation in relevant cancer models.

| Compound | Cancer Model | Key In Vivo Finding |

| Phenethyl isothiocyanate (PEITC) | Human glioblastoma (GBM 8401) xenograft in nude mice nih.gov | Significantly inhibited the growth of xenograft tumors nih.gov |

| General Isothiocyanates (ITCs) | Various cancer cell lines researchgate.net | Capable of rapidly initiating growth inhibition and modulating multiple cellular targets involved in proliferation researchgate.net |

Anti-inflammatory and Analgesic Research Focus

In Vitro Anti-inflammatory Efficacy Studies

The 4-methyl-2H-chromen-2-one (4-methylcoumarin) scaffold is a core structure in many compounds investigated for anti-inflammatory properties. Derivatives of this scaffold have been shown to modulate key inflammatory pathways in various in vitro models, primarily using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. upm.edu.myresearchgate.net

A primary mechanism of action is the inhibition of nitric oxide (NO) production, a key inflammatory mediator. upm.edu.myresearchgate.net Studies on related coumarin derivatives demonstrate a significant, dose-dependent decrease in NO synthesis. researchgate.net Furthermore, these compounds have been shown to downregulate the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netresearchgate.net The reduction in these enzymes leads to decreased production of their respective inflammatory products, NO and prostaglandins. nih.gov The anti-inflammatory effects also extend to the inhibition of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netmdpi.com

| Inflammatory Mediator | Effect of 4-Methylcoumarin Derivatives |

| Nitric Oxide (NO) | Potent inhibition of NO production in LPS-stimulated macrophages upm.edu.myresearchgate.net |

| iNOS and COX-2 | Downregulation of protein expression researchgate.netresearchgate.net |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduced levels in cell culture researchgate.netmdpi.com |

| Lipoxygenase | Inhibition of enzyme activity upm.edu.my |

In Vivo Anti-inflammatory and Analgesic Activity Evaluations

The anti-inflammatory potential of 4-methylcoumarin derivatives has been substantiated in various in vivo animal models. The carrageenan-induced rat paw edema assay is a standard model for acute inflammation, and several novel derivatives of 7-amino-4-methylcoumarin (B1665955) have shown potent activity in this test. nih.govalfa-chemistry.com For instance, compounds such as 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide and 4-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide demonstrated edema protection of 60.5% and 62.3%, respectively, which is comparable to the standard drug diclofenac (B195802) (63.5%). alfa-chemistry.com Similarly, other studies found that certain 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones surpassed the activity of indomethacin (B1671933) after 3 hours. nih.gov

In addition to anti-inflammatory effects, these compounds have been evaluated for analgesic properties using models like the acetic acid-induced writhing test. researchgate.netalfa-chemistry.com This test assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions. Several substituted-N-(4-methyl-2-oxo-2H-chromen-7-yl) benzamides provided significant protection, with efficacy comparable to that of acetylsalicylic acid. alfa-chemistry.com Other models, such as the hot-plate test, have been used to indicate that the analgesic effects may also involve central opioid pathways. nih.gov

| Compound Class | In Vivo Model | Result | Reference Drug |

| Substituted-N-(4-methyl-2-oxo-2H-chromen-7-yl) Benzamides | Carrageenan-induced rat paw edema alfa-chemistry.com | Up to 62.3% edema protection alfa-chemistry.com | Diclofenac (63.5%) alfa-chemistry.com |

| Substituted-N-(4-methyl-2-oxo-2H-chromen-7-yl) Benzamides | Acetic acid-induced writhing alfa-chemistry.com | Up to 56.3% protection alfa-chemistry.com | Acetylsalicylic acid (57.7%) alfa-chemistry.com |

| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones | Carrageenan-induced rat paw edema nih.gov | Up to 44.05% inhibition after 3h nih.gov | Indomethacin |

Antiviral Research Focus (e.g., Antiretroviral Activity against HIV-1)

The 4-methyl-2H-chromen-2-one nucleus has been incorporated into novel compounds designed to combat viral infections, including the human immunodeficiency virus (HIV-1). Research into a class of anti-HIV agents known as DCK analogs, which feature this coumarin core, has yielded promising results. nih.gov

In a study focused on developing new antiretroviral agents, two specific derivatives, 2′S-monomethyl-4-methyl DCK and 2′S-monomethyl-1′-thia-4-methyl DCK, exhibited potent anti-HIV-1 activity. nih.gov These compounds were effective at nanomolar concentrations and demonstrated high therapeutic indexes, indicating a favorable profile of efficacy versus cytotoxicity. nih.gov The therapeutic index for 2′S-monomethyl-1′-thia-4-methyl DCK was particularly noteworthy at over 1000, surpassing that of the parent lead compound in the same assay. nih.gov

The study also highlighted the importance of stereochemistry, as the isomeric 2′R-monomethyl derivatives showed significantly weaker inhibitory activity against HIV-1 replication. nih.gov This suggests that the spatial orientation of substituents on the molecule is crucial for its interaction with viral targets. These findings underscore the utility of the 4-methylcoumarin scaffold as a platform for the development of novel antiretroviral therapeutics.

| Compound | Anti-HIV-1 Activity (EC₅₀) | Therapeutic Index (TI) |

| 2′S-monomethyl-4-methyl DCK (5a) | 40.2 nM nih.gov | 705 nih.gov |

| 2′S-monomethyl-1′-thia-4-methyl DCK (7a) | 39.1 nM nih.gov | >1000 nih.gov |

| 2′R-monomethyl-4-methyl DCK (6) | Weaker inhibitory activity nih.gov | Not reported |

| 2′R-monomethyl-1′-thia-4-methyl DCK (8) | Weaker inhibitory activity nih.gov | Not reported |

Other Documented Preclinical Biological Activities of Related Chromenone Analogues

The chromenone (or coumarin) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its widespread occurrence in natural products and its ability to interact with a diverse range of biological targets. mdpi.comsysrevpharm.org Consequently, synthetic and natural chromenone analogues have been extensively investigated for a variety of preclinical biological activities beyond a single scope, demonstrating the versatility of this heterocyclic system. These investigations span anticancer, enzyme inhibition, antioxidant, anti-inflammatory, and antimicrobial activities.

Anticancer Activity:

A significant area of research has been the antiproliferative and cytotoxic effects of chromenone derivatives against various cancer cell lines. For instance, a series of novel bis-chromone derivatives were synthesized and evaluated for their ability to inhibit the growth of human cancer cells. nih.gov Among them, compounds such as 3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-methoxy-4H-chromen-4-one demonstrated micromolar levels of anti-proliferative activity. nih.gov Structure-activity relationship (SAR) studies indicated that a bis-chromone scaffold is a promising framework for designing anticancer agents. nih.gov Similarly, a focused library of structurally-simplified dimeric chromenones, inspired by natural products, was prepared and tested. nih.gov Select 8,8'-linked dimeric chromenones containing methyl butyrate (B1204436) substituents were found to be cytotoxic to lymphoma (L5178Y) and leukemia (HL60) cells, with IC50 values in the low micromolar range. nih.gov Further studies have identified chromone (B188151) derivatives that act as inhibitors of key kinases in cancer signaling pathways, such as Ataxia telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA damage response (DDR) pathway. mdpi.com

Enzyme Inhibitory Activity (Neuroprotective Potential):

The chromenone scaffold has been effectively utilized to design inhibitors for enzymes implicated in neurodegenerative diseases like Alzheimer's disease. A library of 28 substituted chromen-4-ones was evaluated against a panel of seven human enzymes involved in the pathophysiology of neurodegeneration. figshare.comresearchgate.net One derivative, 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one, emerged as a potent dual-target inhibitor of human acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), with IC50 values of 5.58 µM and 7.20 µM, respectively. researchgate.net The hyperactivity of MAO enzymes is linked to neurodegeneration, and their inhibition is considered neuroprotective. acs.orgnih.gov Other analogues showed selective inhibition, for example, towards both cholinesterases (AChE and BChE) or both MAO isozymes (MAO-A and MAO-B). acs.org Additionally, chromenone derivatives isolated from the plant Flemingia philippinensis have shown dose-dependent inhibitory activity against the H3N2 viral neuraminidase, with the most active compound exhibiting an IC50 value of 4.6 µM. bohrium.com

Antioxidant Activity:

Many chromenone derivatives have been evaluated for their antioxidant properties, primarily their ability to scavenge free radicals. The antioxidant capacity is often linked to the presence and position of hydroxyl groups on the coumarin scaffold. researchgate.net Studies on various derivatives, including 7,8-dihydroxy-4-methylcoumarin (B1670369) and esculetin (B1671247) (6,7-dihydroxycoumarin), demonstrated significant scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, and superoxide anion radicals. researchgate.net In contrast, derivatives lacking hydroxyl groups were largely ineffective. researchgate.net Synthetic coumarins have also been designed to possess antioxidant capabilities; for example, certain acetamide (B32628) derivatives of 2-oxo-2H-chromen-4-yloxy showed potent activity in DPPH, nitric oxide, and hydrogen peroxide radical scavenging assays. mdpi.com These findings suggest that the chromenone nucleus is a viable template for developing agents that can mitigate oxidative stress, a key factor in many pathologies. nih.gov

Anti-inflammatory Activity:

The anti-inflammatory potential of coumarins is well-documented in preclinical models. nih.gov These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators. nih.govbenthamscience.com Natural coumarins like esculetin and daphnetin (B354214) are known inhibitors of the lipoxygenase and cyclooxygenase enzyme systems and also suppress neutrophil-dependent superoxide anion generation. benthamscience.comnih.gov Synthetic coumarin derivatives have been shown to significantly suppress adjuvant-induced arthritis in rat models and inhibit carrageenan-induced paw edema. researchgate.net The molecular mechanisms underlying these effects can involve the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression and the modulation of signaling pathways like NF-κB. aimspress.com

Antimicrobial Activity:

The chromenone scaffold has served as a basis for the development of novel antimicrobial agents. nih.gov A variety of derivatives have been synthesized and tested against pathogenic bacterial and fungal strains. asianpubs.orgresearchgate.net For example, a series of novel substituted 1,2,4-dithiazolylchromones were synthesized and screened for in vitro antimicrobial activity. nih.gov The results indicated that compounds with lipophilic, electron-withdrawing groups like chloro and bromo substituents on the chromone ring displayed significant inhibitory potential against both bacteria (e.g., B. subtilis, E. coli) and fungi (e.g., S. cerevisiae, C. albicans). nih.govekb.eg Other studies have shown that incorporating different heterocyclic moieties, such as quinolyl or indolyl groups, at the C-2 position of the chromone can yield compounds with excellent antibacterial and antifungal profiles. asianpubs.org

Interactive Data Table of Preclinical Activities of Chromenone Analogues

| Compound Name/Class | Biological Activity | Model/Assay | Key Findings |

| Dimeric Chromenones | Anticancer | L5178Y (lymphoma) & HL60 (leukemia) cell lines | 8,8'-linked dimers showed cytotoxicity with IC50 values in the low micromolar range. nih.gov |

| Bis-Chromenone Derivatives | Anticancer | Human cancer cell lines (XTT assay) | Showed micromolar anti-proliferative activity. nih.gov |

| Chromone-Benzothiazole Hybrids | Anticancer | HCT116 & HeLa cell lines | Compound 7l showed IC50 values of 2.527 µM (HCT116) and 2.659 µM (HeLa). mdpi.com |

| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | Enzyme Inhibition (Neuroprotective) | Human Acetylcholinesterase (AChE) & Monoamine Oxidase B (MAO-B) | Dual inhibitor with IC50 values of 5.58 µM (AChE) and 7.20 µM (MAO-B). researchgate.net |

| Exocyclic Enol Chromenones | Enzyme Inhibition (Antiviral) | H3N2 Viral Neuraminidase | Competitive inhibitors with IC50 values ranging from 4.6 to 28.5 μM. bohrium.com |

| 7,8-dihydroxy-4-methylcoumarin | Antioxidant | DPPH, hydroxyl, and superoxide radical scavenging assays | One of the most effective scavengers among nineteen tested derivatives. researchgate.net |

| Esculetin (6,7-dihydroxycoumarin) | Antioxidant / Anti-inflammatory | Radical scavenging assays; Lipoxygenase/Cyclooxygenase inhibition | Effective radical scavenger and enzyme inhibitor. researchgate.netbenthamscience.com |

| Coumarin Mannich Bases | Anti-inflammatory | Carrageenan-induced paw edema & Adjuvant-induced arthritis in rats | Significantly suppressed edema and arthritis. researchgate.net |

| 1,2,4-dithiazolylchromones | Antimicrobial | Pathogenic bacterial and fungal strains (MIC determination) | Chloro and bromo-substituted derivatives showed significant inhibitory potential. nih.gov |

| 2-(1H-indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one | Antimicrobial | Various bacterial strains (MIC determination) | Showed excellent antibacterial activity. asianpubs.org |

Structure Activity Relationship Sar Studies and Mechanistic Elucidation

Contribution of the Isothiocyanate Group and Other 7-Substituents to Bioactivity

The isothiocyanate (-N=C=S) group at the 7-position of the 4-methylcoumarin (B1582148) scaffold is a key determinant of its bioactivity. Isothiocyanates are well-documented for their electrophilic nature, which allows them to react with nucleophilic groups in biological macromolecules, such as the thiol groups of cysteine residues in proteins. This reactivity is often responsible for their potent biological effects, including enzyme inhibition and modulation of cellular signaling pathways.

In the context of coumarin (B35378) derivatives, the nature of the substituent at the 7-position significantly influences their pharmacological properties. Studies on various 7-substituted coumarins have shown that this position is amenable to a wide range of modifications that can direct selectivity towards different biological targets, including neuronal enzymes and antimycobacterial activity. For instance, the introduction of bulky N-benzylpiperidine moieties at the 7-position has been shown to enhance neuronal enzyme inhibition. nih.gov While direct comparative studies on a series of 7-substituents including the isothiocyanate group on the 4-methylcoumarin core are limited, the known reactivity of the isothiocyanate moiety suggests a mechanism of action distinct from that of more conventional substituents like hydroxyl or alkoxy groups. The electrophilicity of the isothiocyanate group enables covalent bond formation with target proteins, often leading to irreversible inhibition, a characteristic that distinguishes it from the non-covalent interactions of many other 7-substituted coumarins.

Influence of Substitutions on the Chromenone Core (e.g., Methyl Group at Position 4)

The 4-methylcoumarin core serves as a critical scaffold, and substitutions on this ring system can significantly modulate biological activity. The methyl group at the 4-position is of particular importance. Research has indicated that the methyl substitution at position 4 of the coumarin structure can drastically increase the anti-helicase activity of certain derivatives. nih.gov In other studies on 4-methylcoumarin derivatives, this substitution pattern has been a common feature in compounds exhibiting anticancer and antioxidant activities. nih.gov

Impact of Conjugated Heterocyclic Systems (e.g., Thiosemicarbazides, Oxadiazoles, Pyrazoles, Triazoles, Thiazolidines) on Biological Profiles

The conjugation of heterocyclic systems to the coumarin core is a widely employed strategy to enhance and diversify biological activity. Although direct conjugation of these heterocycles to 7-isothiocyanato-4-methyl-2H-chromen-2-one is not extensively documented, studies on related 4-methyl-7-hydroxycoumarin derivatives provide valuable insights into the potential impact of such modifications.

Thiosemicarbazides and Thiazolidines: The introduction of thiosemicarbazide (B42300) and thiazolidinone moieties to the 4-methyl-7-hydroxycoumarin scaffold has been shown to enhance its antifungal and antioxidant properties. In one study, coumarinyl thiosemicarbazides demonstrated potent antioxidant and antifungal activity. Generally, the thiazolidinone derivatives exhibited better antifungal activity than the corresponding thiosemicarbazides.

Oxadiazoles, Pyrazoles, and Triazoles: These five-membered heterocyclic rings are common pharmacophores in medicinal chemistry. Their incorporation into the coumarin scaffold can lead to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The specific biological profile of the resulting hybrid molecule is dependent on the nature and substitution pattern of the heterocyclic ring.

Mechanistic Investigations into Molecular and Cellular Targets

Understanding the molecular and cellular targets of this compound is essential for elucidating its mechanism of action. Research on isothiocyanates and coumarins points towards enzyme inhibition and modulation of cellular signaling pathways as primary modes of action.

Isothiocyanates have been identified as a class of irreversible inhibitors of Macrophage Migration Inhibitory Factor (MIF). nih.govnih.gov MIF is a proinflammatory cytokine with tautomerase activity, and its inhibition is a therapeutic strategy for various inflammatory diseases and cancers. The inhibitory mechanism of isothiocyanates involves the covalent modification of the N-terminal proline (Pro-1) residue in the MIF active site. nih.gov This modification leads to a significant alteration of the MIF tertiary structure, resulting in the loss of its tautomerase activity and preventing its binding to its receptor, CD74. nih.gov

While studies specifically testing this compound as a MIF inhibitor are not available, the presence of the reactive isothiocyanate group strongly suggests that it could act as an inhibitor of MIF tautomerase through a similar covalent modification mechanism. The coumarin scaffold could serve to direct the molecule to the enzyme's active site, potentially enhancing its potency and selectivity.

Table 1: Inhibition of MIF Tautomerase by Various Isothiocyanates

| Compound | IC₅₀ (µM) |

| Benzyl isothiocyanate (BITC) | 0.79 |

| Allyl isothiocyanate (AITC) | 3.69 |

| Ethyl isothiocyanate (EITC) | 11.10 |

| Methyl isothiocyanate (MITC) | 1.43 |

| 2-Phenylethyl isothiocyanate (PEITC) | 3.09 |

Data extrapolated from studies on various isothiocyanates and their effect on MIF tautomerase activity. nih.gov

Isothiocyanates are known to modulate various cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, of which extracellular signal-regulated kinase (ERK) is a key component. The activation (phosphorylation) of ERK is involved in cell proliferation, differentiation, and survival.

Studies have shown that isothiocyanates can have dual effects on ERK phosphorylation, either activating or inhibiting it depending on the specific compound, cell type, and context. For instance, some isothiocyanates have been shown to inhibit the phosphorylation of ERK in certain cancer cells. researchgate.net This inhibition can suppress tumor cell invasion and metastasis. Conversely, other studies have demonstrated that isothiocyanates can activate ERK signaling, which in turn leads to the activation of downstream protective mechanisms, such as the induction of antioxidant response element (ARE)-regulated genes. nih.gov

Given that MIF, a potential target of this compound, is known to induce sustained ERK1/2 activation, it is plausible that this coumarin derivative could modulate ERK phosphorylation by inhibiting MIF activity. nih.gov By blocking MIF, the compound could prevent the downstream activation of the ERK pathway, thereby inhibiting cell proliferation and survival in pathological conditions where MIF is overexpressed. Direct studies on this compound are needed to confirm its specific effects on ERK phosphorylation and the downstream cellular consequences.

Emerging Research Perspectives and Future Directions

Rational Design and Synthesis of Advanced 7-Isothiocyanato-4-methyl-2H-chromen-2-one Analogues

The rational design of advanced analogues of this compound is predicated on established synthetic pathways for the coumarin (B35378) core and strategic chemical modifications to modulate biological activity. The foundational structure, 7-hydroxy-4-methyl-2H-chromen-2-one, is commonly synthesized via the Pechmann condensation, a reaction between resorcinol (B1680541) and ethyl acetoacetate (B1235776). nih.govmdpi.com

From this key intermediate, a plausible synthetic route to the target compound involves several steps. First, the 7-hydroxy group can be converted to a 7-amino group, often through an initial nitration followed by reduction. mdpi.com The resulting 7-amino-4-methylcoumarin (B1665955) is the direct precursor for introducing the isothiocyanate moiety. This transformation is typically achieved by reacting the amine with thiophosgene (B130339) or a related thiocarbonyl transfer reagent.

The design of advanced analogues can be approached by systematically modifying the coumarin scaffold. Structure-activity relationship (SAR) studies on related coumarin derivatives have shown that substitutions at various positions can significantly influence their biological effects. scispace.comnih.gov Strategies for creating a library of advanced analogues include:

Substitution at the C3-position: Introducing small alkyl or aryl groups can alter steric and electronic properties, potentially influencing target binding.

Modification of the C4-methyl group: Replacing the methyl group with other substituents, such as trifluoromethyl or larger alkyl groups, can impact lipophilicity and metabolic stability.

Substitution on the aromatic ring: Adding electron-withdrawing or electron-donating groups (e.g., halogens, hydroxyl, methoxy) at the C5, C6, or C8 positions can modulate the reactivity of the coumarin system and provide additional interaction points for target binding. For example, studies on 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives have shown that halogen substitutions on the benzylidene ring enhance anti-inflammatory and analgesic activity. nih.gov

Bioisosteric replacement: The isothiocyanate group itself could be replaced with other electrophilic "warheads" like isocyanate, vinyl sulfone, or acrylamide (B121943) to explore different covalent binding mechanisms and reactivity profiles.

These rationally designed modifications aim to optimize potency, selectivity, and pharmacokinetic properties, transforming the core scaffold into a versatile platform for targeted therapeutic development.

Application of Advanced Preclinical Models for Comprehensive Efficacy and Mechanistic Characterization

The unique hybrid structure of this compound suggests a multifaceted biological profile that can be comprehensively evaluated using a range of advanced preclinical models. The 4-methylcoumarin (B1582148) nucleus is known to confer a variety of pharmacological effects, while the isothiocyanate group is a well-known pharmacophore, most famously represented by sulforaphane (B1684495), with potent chemopreventive and anti-inflammatory activities.

Preclinical evaluation should therefore investigate its potential in oncology and inflammatory diseases. Studies on various 4-methylcoumarin derivatives have demonstrated cytotoxic effects against a panel of human cancer cell lines, including chronic myelogenous leukemia (K562), colon adenocarcinoma (LS180), breast adenocarcinoma (MCF-7), and laryngeal cancer (Hep2). scispace.comresearchgate.net Advanced preclinical models, such as 3D tumor spheroids, patient-derived xenografts (PDXs), and organoid cultures, would offer a more physiologically relevant assessment of efficacy.

The anti-inflammatory potential can be explored using models that assess key inflammatory pathways. Isothiocyanates have been rationally designed as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. rsc.org Therefore, cell-based assays measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α) in LPS-stimulated microglial cells or macrophages would be highly relevant. researchgate.net Furthermore, models using human neutrophils can be employed to assess the compound's ability to modulate oxidative burst and elastase activity, which are critical functions in inflammatory responses. nih.govresearchgate.net

The table below summarizes the demonstrated biological activities of related 4-methylcoumarin compounds, providing a basis for selecting appropriate preclinical models for this compound.

| Compound Class | Biological Activity | Preclinical Model System | Reference |

|---|---|---|---|

| Dihydroxy-4-methylcoumarins | Anticancer / Cytotoxic | K562, LS180, MCF-7 human cancer cell lines | scispace.com |

| 7-Substituted-4-methylcoumarins | Anticancer / Cytotoxic | Hep2 laryngeal cancer cell line | researchgate.net |

| Dihydroxy-4-methylcoumarins | Anti-inflammatory | Human neutrophils (inhibition of ROS and elastase) | nih.gov |

| 7,8-Diacetoxy-4-methylcoumarin derivative | Anti-inflammatory / Neuroprotective | LPS-activated primary rat microglial cells | researchgate.net |

| 7-(Substituted benzylideneamino)-4-methylcoumarins | Anti-inflammatory & Analgesic | In vivo rodent models | nih.gov |

| Hydroxy-4-methylcoumarin derivatives | Antibacterial & Cytotoxic | Various bacterial strains and brine shrimp lethality assay | nih.gov |

Computational Chemistry and Molecular Docking Approaches for Lead Optimization and Target Identification

Computational chemistry and molecular docking are indispensable tools for accelerating the development of this compound and its analogues. These methods can provide critical insights into potential biological targets, binding modes, and the structural basis of activity, thereby guiding lead optimization.

Molecular docking simulations can be used to screen the compound against libraries of protein structures to identify potential targets. Given the electrophilic nature of the isothiocyanate group, particular attention can be paid to proteins with nucleophilic residues (such as cysteine or lysine) in or near their active sites. This approach has been successfully applied to other coumarin derivatives to identify and characterize their interactions with enzymes like phosphodiesterase 4B (PDE4B), the anti-apoptotic protein Mcl-1, and cyclooxygenase (COX). nih.govrsc.orgajpp.in For this compound, covalent docking algorithms would be particularly useful to model the formation of a covalent bond between the isothiocyanate carbon and a target protein residue.

Once a primary target is identified, computational tools can guide the rational design of more potent and selective analogues. For instance, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies can be performed on a series of synthesized analogues to build predictive models that correlate specific structural features with biological activity. nih.gov These models help identify which positions on the coumarin ring are most sensitive to modification and what physicochemical properties are desired for optimal activity.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be run early in the design phase to flag potential liabilities and prioritize compounds with more drug-like properties. mdpi.com By integrating these computational approaches, the design-synthesis-test cycle can be made significantly more efficient, reducing the time and resources required to develop a viable clinical candidate.

Integration of this compound Research into Chemical Biology and Drug Discovery Pipelines

The integration of this compound into chemical biology and drug discovery pipelines is driven by its potential as both a therapeutic agent and a research tool. Its intrinsic fluorescence, characteristic of the coumarin core, combined with the target-reactive isothiocyanate group, makes it an ideal candidate for activity-based protein profiling (ABPP) and the development of targeted covalent inhibitors.

In a chemical biology context, analogues of this compound can be synthesized and used as probes to identify novel protein targets in complex biological systems. The coumarin scaffold can serve as a reporter tag, allowing for the visualization and identification of proteins that have been covalently labeled by the isothiocyanate group. This can uncover new disease-relevant targets that were previously unknown.

Within a drug discovery pipeline, research on this scaffold would begin with target validation and high-throughput screening. A library of rationally designed analogues, as described in section 5.1, could be screened against specific enzyme classes known to be susceptible to covalent inhibition, such as kinases, proteases, or deubiquitinases. Hits from these screens would then undergo comprehensive preclinical evaluation using the models outlined in section 5.2 to establish a robust efficacy and mechanistic profile.

The lead optimization phase would be heavily guided by the computational strategies discussed in section 5.3. An iterative process of molecular modeling, chemical synthesis, and biological testing would be used to refine the lead compounds, enhancing their potency, selectivity, and pharmacokinetic profiles. This structured integration positions this compound not just as a single compound of interest, but as the foundation of a promising new platform for the discovery of novel covalent therapeutics for cancer, inflammation, and other disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-isothiocyanato-4-methyl-2H-chromen-2-one, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via thiophosgene-mediated reactions with primary amines or aryl chlorides under mild conditions. Key steps include:

- Using dimethylbenzene as a solvent to stabilize reactive intermediates.

- Optimizing temperature (25–50°C) to balance reaction kinetics and product stability.

- Employing column chromatography (e.g., petroleum ether/ethyl acetate gradients) for purification .

- Note : Competing side reactions (e.g., hydrolysis of the isothiocyanate group) require inert atmospheres (N₂/Ar) and anhydrous conditions.

Q. How can spectroscopic and crystallographic methods confirm the structural identity of this compound?

- Methodological Answer :

- NMR : Analyze coupling patterns of aromatic protons (e.g., chromen-2-one core) and isothiocyanate (-NCS) absence of protons.

- X-ray Crystallography : Use SHELXL for refinement, focusing on anisotropic displacement parameters for heavy atoms (Cl, S). Data collection at 100 K minimizes thermal motion artifacts .

- IR : Validate -NCS absorption at ~2050–2100 cm⁻¹.

Q. What computational tools are recommended for modeling its electronic properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Use Gaussian or ORCA to calculate HOMO-LUMO gaps, focusing on the electrophilic isothiocyanate group.

- PubChem Data : Cross-reference experimental properties (e.g., LogP, TPSA) with computed values to validate models .

Advanced Research Questions

Q. How can crystallographic software (e.g., Mercury) resolve ambiguities in intermolecular interactions within its crystal lattice?

- Methodological Answer :

- Mercury’s Materials Module : Perform packing similarity analyses to compare hydrogen-bonding motifs (e.g., C=O···H or π-π stacking) with related coumarin derivatives.

- Void Analysis : Identify solvent-accessible regions to assess potential co-crystallization sites .

Q. What strategies optimize its reactivity in bioconjugation or fluorescent probe design?

- Methodological Answer :

- Thiourea Formation : React -NCS with amine-containing biomolecules (e.g., lysine residues) at pH 7–8. Monitor conjugation efficiency via LC-MS.

- Probe Design : Attach fluorophores (e.g., dansyl) via spacer arms to minimize steric hindrance. Validate quenching/activation using fluorescence spectroscopy .

Q. How do structural modifications (e.g., substituent position) impact biological activity in antimicrobial assays?

- Methodological Answer :

- SAR Studies : Synthesize analogs with halogens or methyl groups at positions 6 or 8.

- Microplate Assays : Test against Gram-positive/negative bacteria (MIC values) with controls (e.g., ciprofloxacin). Use ANOVA to resolve activity trends .

- Data Contradictions : If analog activities diverge from predicted LogP-dependent permeability, re-evaluate membrane interaction via molecular dynamics simulations.

Q. What protocols ensure reproducibility in kinetic studies of its nucleophilic substitution reactions?

- Methodological Answer :

- CONSORT Guidelines : Document solvent purity (HPLC-grade), reaction temperatures (±0.5°C), and stirring rates.

- Inline Monitoring : Use ReactIR to track -NCS consumption rates. Publish raw NMR/IR spectra in supplementary data .

Data Analysis and Reporting Standards

Q. How to resolve discrepancies between experimental and computational spectral data?

- Methodological Answer :

- Benchmarking : Compare DFT-calculated NMR shifts (e.g., B3LYP/6-311+G(d,p)) with experimental values. Adjust solvent models (PCM for DMSO) .

- Error Sources : Annotate outliers (e.g., aromatic protons) as potential aggregation artifacts.

Q. What criteria define "high-quality" crystallographic data for publication?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.